molecular formula C8H15NO4 B1593937 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane CAS No. 57620-56-1

2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane

Cat. No. B1593937
CAS RN: 57620-56-1
M. Wt: 189.21 g/mol
InChI Key: ONLCLPRCWSOGPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

MNBD can be synthesized via a multi-step process starting with commercially available starting materials. The key step in the synthesis involves the reaction of 3-methyl-3-nitrobutanal with ethylene glycol under acidic conditions to form the dioxolane ring.


Molecular Structure Analysis

The molecular formula of MNBD is C8H15NO4, and its molecular weight is 189.21 g/mol . The SMILES string representation of the molecule is CC(C)(CCC1OCCO1)N+[O-] .


Physical And Chemical Properties Analysis

MNBD is a yellowish, oily liquid with a boiling point of 233°C and a melting point of -29°C. It is soluble in most organic solvents but has limited solubility in water. The density of MNBD is 1.13 g/mL at 25°C .

Scientific Research Applications

Synthesis of Jasmonoid and Prostaglandin Intermediates

2-(2-Nitroethyl)1,3-Dioxolane is a versatile reagent for 3-oxopropyl anion synthon, which has been utilized in the synthesis of intermediates for jasmonoids and prostaglandins. This methodology involves nitro-aldol condensation, oxidation, and a denitration sequence, leading to the creation of various intermediates useful in the production of these compounds (Rosini, Ballini, Petrini, & Sorrenti, 1984).

Production of 1,4-Diketones

1,4-Diketones, essential in the synthesis of (Z)-jasmone and dihydrojasmone, can be synthesized starting from aldehydes using 1-(2-methyl-1,3-dioxolane-2-yl)-2-nitroethane. This process involves a chain-lengthening reaction through nitro-aldol condensation, followed by oxidation and denitration (Rosini, Ballini, & Sorrenti, 1983).

Synthesis of Cyclopentyl Methyl Ether

Cyclopentyl methyl ether, forming a positive azeotrope with water, has been successfully used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This is carried out under Dean-Stark conditions by acetalization of aliphatic and aromatic aldehydes or ketones, using ammonium salts as environmentally friendly acidic catalysts (Azzena et al., 2015).

Development of Degradable Polymers

2-Methylene-4-phenyl-1,3-dioxolane (MPDL) has been synthesized and employed as a controlling comonomer for nitroxide-mediated polymerization. This process produces well-defined, degradable polymethacrylate copolymers, which are significant in various applications including biomedical fields (Tran et al., 2016).

Recovery of Poly(3-hydroxybutyrate)

A non-toxic and simple recovery procedure for poly(3-hydroxybutyrate) has been developed using 1,3-dioxolane as a green solvent. This process involves extraction from dried cells, followed by phase separation, leading to high recovery yields and purity of poly(3-hydroxybutyrate) (Yabueng & Napathorn, 2018).

Enhancement of Dielectric and Optical Anisotropy in Liquid Crystals

1,3-Dioxolane-terminated liquid crystals, synthesized from 4-alkylcyclohexanecarboxylic acids, have shown significant increases in positive dielectric anisotropy and birefringence. This enhancement is crucial for applications in liquid crystal displays and other optoelectronic devices (Chen et al., 2015).

Safety And Hazards

MNBD is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Despite its potential therapeutic benefits, MNBD has been reported to cause toxicity in laboratory animals.

properties

IUPAC Name

2-(3-methyl-3-nitrobutyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,9(10)11)4-3-7-12-5-6-13-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLCLPRCWSOGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1OCCO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339001
Record name 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane

CAS RN

57620-56-1
Record name 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Methyl-3-nitrobutyl)-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
GM ROSEN, EJ RAUCKMAN - Molecular pharmacology, 1980 - Citeseer
ROSEN, GM, AND EJ RAUCKMAN. Spin trapping of the primary radical involved in the activation of the carcinogen N-hydroxy-2-acetylaminofluorene by cumene hydroperoxide-hematin…
Number of citations: 164 citeseerx.ist.psu.edu
SHH Al-hassnwy, RM HasanAl-Nomani - Sys. Rev. Pharm, 2021 - researchgate.net
Background: The species P. incurva, S. arabica, C. pakeri, A. donax, A. palaestina, S. barbatus, S. divaricatus and L. hirsutus belongs to the grass family, which is a herbaceous plant …
Number of citations: 1 www.researchgate.net
G O'Bryan, A Nilsen, R Braslau - Macromolecules, 2007 - ACS Publications
Two ketone-bearing N-alkoxyamines have been prepared and evaluated as initiators in nitroxide-mediated polymerization. N-(1-Phenethyloxy)-5,5,8-trimethyl-7-phenyl-azanonan-2-…
Number of citations: 20 pubs.acs.org
A Deletraz - 2019 - theses.hal.science
Oxidative stress is associated with many human pathologies such as neurodegenerative diseases. Nitrones are antioxidants able to protect the cells against oxidative stress-induced …
Number of citations: 2 theses.hal.science
WA Pryor, K Terauchi, WH Davis Jr - Environmental Health …, 1976 - ehp.niehs.nih.gov
The technique of spin trapping has been applied to the gas phase of cigarette smoke to identify and quantify the radicals present. It was found that radicals could be trapped only if the …
Number of citations: 115 ehp.niehs.nih.gov
CD Weis, GR Newkome - Synthesis, 1995 - thieme-connect.com
In the course of preparing a series of convenient building blocks for the construction of cascade macromolecules, the need for facile, high yield procedures for amino-tert-alkanes from …
Number of citations: 18 www.thieme-connect.com
A PYRROLINE-N-OXIDES - Free Radicals: Biology and …, 1999 - books.google.com
experiences (Hamer and Macaluso, 1964), a compilation of preparative schemata for the most frequently used as well as novel nitrones and nitrosoalkanes is presented in this chapter …
Number of citations: 0 books.google.com
S Traps - Free Radicals: Biology and Detection by Spinn …, 1999 - books.google.com
Notwithstanding Professor Janzen's success in foretelling the birth of spin trapping, such prognostications are more often than not incorrect. Yet, some generalizations can be gleaned …
Number of citations: 0 books.google.com
A Deletraz - 2019 - theses.fr
Le stress oxydant est associé à de nombreuses pathologies humaines telles que les maladies neurodégénératives. Les nitrones sont des antioxydants capables de protéger les …
Number of citations: 3 www.theses.fr
N Vega García - 2015 - repositorio.uniandes.edu.co
En los últimos años, el estudio de biomateriales se ha convertido en un tema recurrente de investigación en el área de ingeniería civil. Los trabajos realizados en este tema sugieren …
Number of citations: 0 repositorio.uniandes.edu.co

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